REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[N:7][NH:8]2)=[CH:4][C:3]=1[OH:11].[CH2:12]1[CH2:17][O:16][CH:15]=[CH:14][CH2:13]1.CS(O)(=O)=O>C1COCC1>[Br:1][C:2]1[C:3]([OH:11])=[CH:4][C:5]2[C:9]([CH:10]=1)=[N:8][N:7]([CH:15]1[CH2:14][CH2:13][CH2:12][CH2:17][O:16]1)[CH:6]=2
|
Name
|
|
Quantity
|
725 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C2C=NNC2=C1)O
|
Name
|
|
Quantity
|
336.5 mL
|
Type
|
reactant
|
Smiles
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C1CC=COC1
|
Name
|
|
Quantity
|
65.4 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
10.2 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is stirred at RT for 22 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The reaction mixture is quenched with distilled water (6 L)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (6 L)
|
Type
|
ADDITION
|
Details
|
Saturated aqueous NaHCO3 solution (1100 mL) is added
|
Type
|
CUSTOM
|
Details
|
After phase separation
|
Type
|
WASH
|
Details
|
the organic phase is washed with water (4 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
saturated aqueous sodium chloride (3 L), dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC2=CN(N=C2C1)C1OCCCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.64 kg | |
YIELD: PERCENTYIELD | 99.3% | |
YIELD: CALCULATEDPERCENTYIELD | 162.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |